molecular formula C12H10ClFN2O3 B2389070 1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926206-27-1

1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2389070
CAS No.: 926206-27-1
M. Wt: 284.67
InChI Key: LLLDNHZNFJHZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Core Structural Features
The compound’s IUPAC name, 1-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid , reflects its tetrahydropyridazine backbone (positions 1–6 partially saturated) with a keto group at C6, a carboxylic acid at C3, and a benzyl-type substituent at N1. The substituent consists of a 2-chloro-4-fluorophenyl group linked via a methylene bridge.

Property Value
Molecular Formula C₁₂H₁₀ClFN₂O₃
Molecular Weight 284.67 g/mol
CAS Number 926206-27-1
SMILES C1CC(=O)N(N=C1C(=O)O)CC2=C(C=C(C=C2)F)Cl
InChIKey LLLDNHZNFJHZKS-UHFFFAOYSA-N
Synonyms 1-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid; AKOS000124752

Comparative Analysis
The compound contrasts with simpler tetrahydropyridazine derivatives (e.g., 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid) through its substituted benzyl group. The 2-chloro-4-fluorophenyl moiety introduces steric and electronic complexity, distinguishing it from analogs like 1-[(4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CID 16769315).

Historical Context in Pyridazine Chemistry

Pyridazine Evolution
Pyridazine, a six-membered aromatic heterocycle with adjacent nitrogen atoms, was first synthesized in the early 20th century via oxidation of benzocinnoline or condensation of 1,4-diketones with hydrazines. The tetrahydropyridazine subclass emerged as a focus in synthetic organic chemistry due to its reduced ring strain and reactivity toward electrophilic substitution.

Synthetic Milestones

  • Early Routes : Condensation of maleic hydrazide with hydrazines yielded pyridazine precursors, later adapted for tetrahydropyridazine synthesis.
  • Modern Approaches : Cycloaddition reactions (e.g., [4+2] between azoalkenes and enol diazoacetates) enable direct access to functionalized tetrahydropyridazines.
  • Hydrazone-Based Strategies : Hydrazone intermediates facilitate regioselective synthesis, as demonstrated in recent reviews.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3/c13-9-5-8(14)2-1-7(9)6-16-11(17)4-3-10(15-16)12(18)19/h1-2,5H,3-4,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLDNHZNFJHZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS No. 926206-27-1) is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique structure that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H10ClFN2O3
  • Molecular Weight : 284.67 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydropyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines, indicating potential for further development in oncology.
  • Antimicrobial Properties : There is evidence to suggest that compounds containing the tetrahydropyridazine moiety can exhibit antimicrobial activity. This includes efficacy against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies have indicated that related compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play critical roles in cancer progression and inflammation.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxic effects on multiple cancer cell lines ,
AntimicrobialActive against specific bacterial and fungal strains ,
Anti-inflammatoryPotential to reduce inflammation markers ,

Case Study Examples

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of related tetrahydropyridazine derivatives on human cancer cell lines. The results indicated an IC50 value as low as 0.003 µM against certain types of cancer cells (e.g., lung adenocarcinoma) suggesting potent anticancer properties.
  • Antimicrobial Testing :
    In vitro tests demonstrated that tetrahydropyridazine derivatives exhibited inhibitory effects on common pathogens such as Staphylococcus aureus and Candida albicans, highlighting their potential use in treating infections.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. The structure of 1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid suggests that it may inhibit cancer cell proliferation through various pathways. For instance, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as colon and breast cancer cells .

Antimicrobial Properties

There is evidence suggesting that derivatives of tetrahydropyridazine compounds exhibit antimicrobial activity. The interaction of this compound with bacterial enzymes could inhibit growth or lead to cell death in pathogenic microorganisms. This aspect is being investigated for its potential use in developing new antibiotics .

Neuroprotective Effects

Some studies indicate that compounds related to tetrahydropyridazine may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by preventing neuronal damage and promoting neuronal survival under stress conditions .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating effective inhibition .
Study BAntimicrobial PropertiesShowed promising results against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic .
Study CNeuroprotectionReported protective effects on neuronal cells exposed to oxidative stress, suggesting a mechanism for neuroprotection .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent Key Properties References
Target Compound : 1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (2-Chloro-4-fluorophenyl)methyl - Electron-withdrawing Cl (ortho) and F (para) enhance acidity of the carboxylic acid.
- Moderate steric hindrance from halogenated benzyl group.
- Potential for diverse intermolecular interactions (e.g., halogen bonding).
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 3-Chloro-4-methylphenyl - Methyl (EDG) reduces acidity compared to halogenated analogs.
- Chlorine (EWG) enhances reactivity in electrophilic substitutions.
- Conformational flexibility due to tetrahydropyridazine ring.
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 2,5-Dimethylphenyl - Steric bulk from dimethyl groups increases selectivity in nucleophilic reactions.
- Reduced solubility in polar solvents due to hydrophobicity.
1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 4-Fluorophenylmethyl - Fluorine’s strong EWG effect increases acidity.
- Rigid lactam structure enhances stereoelectronic effects.
1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 4-Fluorophenyl (direct attachment) - Direct aryl attachment reduces conformational flexibility.
- Discontinued due to potential synthesis challenges or stability issues.
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid 3-Chlorophenyl, 6-methyl - Dihydropyridazine ring (less saturated) alters conjugation and stability.
- Methyl at position 6 may hinder ring oxidation.
1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 3-Methylphenyl - Soluble in chloroform, methanol, and DMSO.
- Lower acidity compared to halogenated analogs.
1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 3-Fluorobenzyl - Meta-fluorine position reduces electronic effects compared to para-substituted analogs.
- Similar steric profile to target compound.

Electronic and Steric Effects

  • Acidity : The target compound’s carboxylic acid group exhibits higher acidity than methyl-substituted analogs (e.g., 3-methylphenyl derivative ) due to the electron-withdrawing effects of Cl and F. However, it is less acidic than the 4-fluorophenylmethyl analog , where fluorine’s stronger EWG effect dominates.
  • Reactivity : Chlorine in the ortho position (target compound) may hinder electrophilic substitution compared to para-substituted analogs (e.g., 4-fluorophenyl ). The dimethylphenyl analog shows enhanced selectivity in nucleophilic reactions due to steric bulk.

Solubility and Bioavailability

  • The 3-methylphenyl analog has reported solubility in organic solvents (chloroform, methanol), whereas the target compound’s halogenated benzyl group likely increases lipophilicity, reducing aqueous solubility.
  • The lactam structure in the 4-fluorophenylmethyl analog may improve membrane permeability compared to non-rigid analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis involving nucleophilic substitution followed by hydrolysis is commonly employed for structurally analogous dihydropyridazine derivatives. For example, substitution reactions using palladium catalysts (e.g., Pd(OAc)₂ in DMF at 40–60°C) and subsequent hydrolysis under acidic conditions (e.g., HCl/EtOH) can yield the target compound. Optimization focuses on reducing reaction time (≤6 hours) and increasing purity (>95%) via solvent selection (e.g., toluene for improved solubility) and catalyst loadings (0.5–1.0 mol%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm for chloro/fluorophenyl groups) and confirms the pyridazine backbone.
  • HPLC : Quantifies purity (≥98% for biological assays) using C18 columns and mobile phases like acetonitrile/0.1% TFA.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected m/z: 353.05).
  • IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., against cyclooxygenase-2 or bacterial DNA gyrase) at concentrations of 1–100 μM. Use fluorometric or colorimetric readouts (e.g., NADH depletion for oxidoreductases). Include positive controls (e.g., ciprofloxacin for antimicrobial activity) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ varying by >50% between enzyme vs. cell-based assays) may arise from off-target effects or solubility issues. Mitigate by:

  • Orthogonal Assays : Confirm binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
  • Solubility Optimization : Use co-solvents (e.g., 10% DMSO in PBS) and measure partition coefficients (logP ≤3).
  • Metabolic Stability Testing : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess degradation .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to prioritize targets (e.g., topoisomerase IV) with binding energies ≤-8 kcal/mol. Focus on hydrogen bonding with active-site residues (e.g., Arg458 in DNA gyrase).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA ≤140 Ų) and blood-brain barrier penetration (logBB ≤0.3) .

Q. How can synthetic pathways be modified to enhance enantiomeric purity for chiral analogs?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes (ee ≥95%).
  • Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Crystallization-Induced Diastereomerism : Form salts with L-tartaric acid and recrystallize from ethanol/water .

Notes

  • Stereochemical Considerations : The fluorophenylmethyl group may induce axial chirality; absolute configuration should be confirmed via X-ray crystallography .
  • Toxicity Screening : Include Ames tests for mutagenicity and hERG channel assays (IC₅₀ >10 μM recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.